2-(Allylsulfonyl)-3-methylpyridine
Overview
Description
2-(Allylsulfonyl)-3-methylpyridine is an organic compound that belongs to the class of sulfones It features a pyridine ring substituted with an allylsulfonyl group at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylsulfonyl)-3-methylpyridine typically involves the sulfonylation of 3-methylpyridine. One common method is the reaction of 3-methylpyridine with allylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Allylsulfonyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The allylsulfonyl group can be reduced to form the corresponding sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
2-(Allylsulfonyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Allylsulfonyl)-3-methylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The allyl group may also participate in reactions with other biomolecules, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
- 2-(Methylsulfonyl)-3-methylpyridine
- 2-(Ethylsulfonyl)-3-methylpyridine
- 2-(Propylsulfonyl)-3-methylpyridine
Comparison: 2-(Allylsulfonyl)-3-methylpyridine is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl analogs. The allyl group can undergo additional reactions such as polymerization and cross-linking, making this compound particularly valuable in materials science and polymer chemistry.
Properties
IUPAC Name |
3-methyl-2-prop-2-enylsulfonylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-7-13(11,12)9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWRHNSVLHLHOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2249891-90-3 | |
Record name | 2-(Allylsulfonyl)-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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